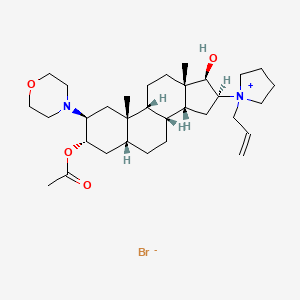

3-Acetyl-17-deacetyl Rocuronium Bromide

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1190105-63-5 |

|---|---|

Molecular Formula |

C32H53BrN2O4 |

Molecular Weight |

609.7 g/mol |

IUPAC Name |

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-hydroxy-10,13-dimethyl-2-morpholin-4-yl-16-(1-prop-2-enylpyrrolidin-1-ium-1-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;bromide |

InChI |

InChI=1S/C32H53N2O4.BrH/c1-5-14-34(15-6-7-16-34)28-20-26-24-9-8-23-19-29(38-22(2)35)27(33-12-17-37-18-13-33)21-32(23,4)25(24)10-11-31(26,3)30(28)36;/h5,23-30,36H,1,6-21H2,2-4H3;1H/q+1;/p-1/t23-,24+,25-,26-,27-,28-,29-,30-,31-,32-;/m0./s1 |

InChI Key |

BZQOUFUQMYPWEW-FMCCZJBLSA-M |

SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5O)[N+]6(CCCC6)CC=C)C.[Br-] |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CCOCC4)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5O)[N+]6(CCCC6)CC=C)C.[Br-] |

Canonical SMILES |

CC(=O)OC1CC2CCC3C(C2(CC1N4CCOCC4)C)CCC5(C3CC(C5O)[N+]6(CCCC6)CC=C)C.[Br-] |

Synonyms |

1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)-pyrrolidinium Bromide; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Acetyl-17-deacetyl Rocuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3-Acetyl-17-deacetyl Rocuronium Bromide, a significant impurity of the neuromuscular blocking agent, Rocuronium Bromide. Also referred to as Rocuronium Bromide EP Impurity D, this document collates available data on its identity, physicochemical characteristics, and analytical methodologies for its characterization. The information presented is intended to support research, drug development, and quality control activities related to rocuronium bromide and its impurities. While extensive data on the parent compound is available, this guide focuses specifically on the 3-acetyl-17-deacetyl derivative, highlighting its unique properties and the methods for its analysis.

Chemical Identity

This compound is a steroidal neuromuscular blocking agent and a known impurity of Rocuronium Bromide.[1] It is structurally similar to the parent drug, with the key difference being the position of the acetyl group.

| Identifier | Value |

| Systematic Name | 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)pyrrolidinium bromide[2] |

| Synonyms | Rocuronium Bromide Impurity D, Rocuronium EP Impurity D, 3-Acetyl-17-desacetyl Rocuronium Bromide[1][3] |

| CAS Number | 1190105-63-5[1][4] |

| Molecular Formula | C₃₂H₅₃BrN₂O₄[1][5] |

| Molecular Weight | 609.68 g/mol [1][5] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its isolation, characterization, and understanding its potential impact. The following table summarizes the available data.

| Property | Value/Description | Source(s) |

| Melting Point | 202-204°C (with decomposition) | [6] |

| Appearance | Off-White to Pale Yellow Solid | [2] |

| Solubility | Slightly soluble in Chloroform and Methanol. | |

| pKa | Not experimentally determined. As a quaternary ammonium compound, it is a strong electrolyte and permanently charged.[7] |

Experimental Protocols

Melting Point Determination

Method: Capillary Melting Point Method.

Apparatus: Digital melting point apparatus.

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range. For this compound, decomposition is observed.

Solubility Determination

Method: Shake-Flask Method.[8]

Procedure:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., chloroform, methanol, water) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).

-

The saturated solution is then filtered to remove the undissolved solid.

-

The concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10]

Chromatographic Conditions (Example):

-

Column: C18 stationary phase (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV spectrophotometry at a suitable wavelength (e.g., 210 nm).[9]

-

Column Temperature: Controlled, for example, at 30°C.

Procedure:

-

Standard Preparation: A standard solution of this compound of known concentration is prepared in a suitable diluent.

-

Sample Preparation: The sample containing the impurity is dissolved in the same diluent.

-

Injection: Equal volumes of the standard and sample solutions are injected into the HPLC system.

-

Analysis: The retention time and peak area of the impurity are compared to the standard for identification and quantification.

Chemical Stability and Degradation

Forced degradation studies on the parent drug, rocuronium bromide, indicate that the molecule is susceptible to hydrolysis, oxidation, and thermal stress.[9][11] The ester linkage at the 17-position is particularly prone to hydrolysis, which can lead to the formation of deacetylated impurities. The presence of the 3-acetyl group in this impurity suggests a different degradation or synthetic pathway compared to the more commonly discussed 17-deacetyl impurity.

The following diagram illustrates a conceptual workflow for investigating the chemical stability of this compound.

Caption: Workflow for Forced Degradation Study.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Provides information on the proton environment, including the steroidal backbone, the acetyl group, the morpholinyl moiety, and the pyrrolidinium ring. Chemical shifts and coupling constants help to confirm the stereochemistry.[12]

-

¹³C NMR: Complements the proton data by providing information about the carbon skeleton and the presence of functional groups.[12]

Mass Spectrometry (MS)

-

High-Resolution Mass Spectrometry (HRMS): Used to determine the accurate mass of the molecule, confirming its elemental composition.[12]

-

Tandem Mass Spectrometry (MS/MS): Provides fragmentation patterns that help in the structural elucidation by identifying characteristic fragments of the molecule.[12]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule through their characteristic vibrational frequencies, such as the carbonyl stretch of the ester and the hydroxyl group.[12]

The following diagram illustrates a general workflow for the analytical characterization of this impurity.

Caption: Analytical Characterization Workflow.

Biological Activity and Signaling Pathways

As an impurity of rocuronium bromide, this compound is relevant in the context of neuromuscular blockade. Rocuronium bromide acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) at the motor endplate.[1][] There is currently no specific information available in the public domain regarding the pharmacological activity or potency of this compound itself. It is plausible that, due to its structural similarity to the parent drug, it may exhibit some degree of neuromuscular blocking activity. However, dedicated studies are required to confirm this and to determine its affinity for the nAChR and any potential off-target effects.

The general mechanism of action for non-depolarizing neuromuscular blockers like rocuronium is depicted in the following signaling pathway diagram.

Caption: Mechanism of Neuromuscular Blockade.

Conclusion

This compound is a well-characterized impurity of rocuronium bromide. This guide has summarized its key physicochemical properties and the analytical methods employed for its identification and quantification. While foundational data exists, further research is warranted to fully elucidate its pharmacological and toxicological profile. The methodologies and diagrams presented herein provide a framework for researchers and professionals engaged in the development, manufacturing, and quality control of rocuronium bromide, ensuring the safety and efficacy of this important neuromuscular blocking agent.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. veeprho.com [veeprho.com]

- 4. Rocuronium Bromide EP impurity D - CAS - 1190105-63-5 | Axios Research [axios-research.com]

- 5. This compound | C32H53BrN2O4 | CID 77380294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 1190105-63-5 [chemicalbook.com]

- 7. organic chemistry - What happens to a quaternary ammonium cation at a pH above its pKa? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method. | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of 3-Acetyl-17-deacetyl Rocuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis pathway for 3-Acetyl-17-deacetyl Rocuronium Bromide, a significant positional isomer and known impurity of the neuromuscular blocking agent, Rocuronium Bromide. The synthesis of this compound, also referred to as Rocuronium Bromide Impurity D, is intrinsically linked to the manufacturing process of Rocuronium Bromide. This document outlines a plausible synthetic route, including detailed experimental protocols for the key steps of regioselective acetylation and subsequent quaternization. Furthermore, it presents quantitative data in structured tables and visual diagrams of the synthetic pathway and experimental workflows to facilitate understanding and replication by researchers in drug development and organic synthesis.

Introduction

This compound is a critical compound for the analytical and toxicological evaluation of Rocuronium Bromide, a widely used muscle relaxant in clinical settings. Its synthesis is not typically a targeted objective but rather a consequence of the non-specific acetylation of the key intermediate, (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol. Understanding and controlling the formation of this isomer is paramount for ensuring the purity and safety of the final Rocuronium Bromide drug product. This guide details a theoretical yet plausible pathway for the deliberate synthesis of this compound, based on established principles of steroid chemistry and analysis of existing literature on Rocuronium Bromide synthesis.

Synthesis Pathway Overview

The synthesis of this compound commences from the diol precursor, (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol. The overall synthesis can be dissected into two primary stages:

-

Regioselective 3-O-Acetylation: The selective acetylation of the hydroxyl group at the C-3 position of the steroidal backbone. This is the most critical step and requires careful control of reaction conditions to favor the formation of the 3-acetyl isomer over the 17-acetyl and di-acetylated byproducts.

-

Quaternization: The subsequent N-allylation of the pyrrolidinyl group to yield the final quaternary ammonium bromide salt.

dot graph Synthesis_Pathway { rankdir="LR"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Diol [label=" (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-\n16-(1-pyrrolidinyl)androstan-3,17-diol"]; Monoacetate [label="(2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-\n2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane"]; Final_Product [label="3-Acetyl-17-deacetyl\nRocuronium Bromide"];

Diol -> Monoacetate [label=" Regioselective Acetylation\n(Acetylating Agent, Base, Solvent)"]; Monoacetate -> Final_Product [label=" Quaternization\n(Allyl Bromide, Solvent)"]; } . Caption: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Regioselective 3-O-Acetylation of (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol

This protocol is a deduced methodology aimed at maximizing the yield of the 3-acetyl isomer. The key principle is to leverage the potential for kinetic control and the differential reactivity of the C-3 and C-17 hydroxyl groups under specific conditions.

Materials:

| Reagent | CAS Number | Molecular Weight |

| (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol | 119302-20-4 | 446.67 g/mol |

| Acetic Anhydride | 108-24-7 | 102.09 g/mol |

| Pyridine | 110-86-1 | 79.10 g/mol |

| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol |

| Saturated Sodium Bicarbonate Solution | - | - |

| Brine | - | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol |

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol (1.0 eq) in a mixture of dichloromethane and pyridine (10:1 v/v).

-

Cool the reaction mixture to -20°C in a cryostat.

-

Slowly add a solution of acetic anhydride (0.9 eq) in dichloromethane to the stirred reaction mixture over a period of 30 minutes. The sub-stoichiometric amount of the acetylating agent is crucial to promote mono-acetylation.

-

Maintain the reaction at -20°C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to observe the formation of the mono-acetylated products and the consumption of the starting diol.

-

Upon optimal formation of the desired mono-acetate, quench the reaction by the addition of cold saturated sodium bicarbonate solution.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude mixture of the 3-acetyl and 17-acetyl isomers, along with unreacted diol and di-acetylated byproduct.

-

Purify the crude product using column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane. The polarity difference between the isomers should allow for their separation. The 3-acetyl isomer is expected to be slightly more polar than the 17-acetyl isomer.

Expected Yield: The yield of the desired 3-acetyl isomer is expected to be in the range of 30-40%, depending on the success of the regioselective acetylation and the subsequent purification.

dot graph Acetylation_Workflow { rankdir="TB"; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Start [label="Dissolve Diol in DCM/Pyridine"]; Cooling [label="Cool to -20°C"]; Addition [label="Slowly add Acetic Anhydride in DCM"]; Reaction [label="Maintain at -20°C and Monitor"]; Quench [label="Quench with NaHCO3 solution"]; Extraction [label="Separate and Wash Organic Layer"]; Drying [label="Dry and Concentrate"]; Purification [label="Column Chromatography"]; Product [label="(2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-\n2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane"];

Start -> Cooling; Cooling -> Addition; Addition -> Reaction; Reaction -> Quench; Quench -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> Product; } . Caption: Experimental workflow for the regioselective 3-O-acetylation.

Step 2: Quaternization of (2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane

Materials:

| Reagent | CAS Number | Molecular Weight |

| (2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane | Not available | 488.71 g/mol |

| Allyl Bromide | 106-95-6 | 120.99 g/mol |

| Acetonitrile | 75-05-8 | 41.05 g/mol |

| Diethyl Ether | 60-29-7 | 74.12 g/mol |

Procedure:

-

Dissolve the purified (2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane (1.0 eq) in acetonitrile.

-

Add allyl bromide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue to precipitate the crude product.

-

Filter the precipitate and wash with cold diethyl ether.

-

Recrystallize the crude product from a suitable solvent system (e.g., acetone/diethyl ether) to obtain pure this compound.

Expected Yield: The quaternization reaction typically proceeds in high yield, expected to be above 80%.

Data Presentation

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Appearance |

| (2β,3α,5α,16β,17β)-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstan-3,17-diol | C₂₇H₄₆N₂O₃ | 446.67 g/mol | White solid |

| (2β,3α,5α,16β,17β)-3-acetoxy-17-hydroxy-2-(4-morpholinyl)-16-(1-pyrrolidinyl)androstane | C₂₉H₄₈N₂O₄ | 488.71 g/mol | Off-white solid |

| This compound | C₃₂H₅₃BrN₂O₄ | 609.68 g/mol | White to pale yellow solid |

Reaction Parameters

| Step | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |

| Regioselective Acetylation | Acetic Anhydride, Pyridine | Dichloromethane | -20°C | 2-4 hours | 30-40% |

| Quaternization | Allyl Bromide | Acetonitrile | Room Temp. | 24-48 hours | >80% |

Characterization

The structural confirmation of the synthesized this compound should be performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential to confirm the position of the acetyl group. The chemical shift of the proton at the C-3 position will be significantly downfield shifted in the 3-acetyl isomer compared to the diol precursor.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the final product.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compound and to differentiate it from other isomers.

Conclusion

This technical guide provides a detailed, albeit deduced, synthetic pathway for this compound. The successful synthesis hinges on the meticulous control of the regioselective acetylation of the diol precursor. The provided experimental protocols, data tables, and diagrams offer a solid foundation for researchers and drug development professionals to produce this important impurity standard, which is crucial for the quality control and safety assessment of Rocuronium Bromide. Further optimization of the regioselective acetylation step could lead to higher yields and a more efficient synthesis.

Spectroscopic Data for 3-Acetyl-17-deacetyl Rocuronium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-17-deacetyl Rocuronium Bromide is a recognized impurity and related compound of the neuromuscular blocking agent, Rocuronium Bromide. As a critical component in the quality control and safety assessment of Rocuronium Bromide drug products, a thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. The information herein is essential for the identification, characterization, and quantification of this impurity, ensuring the purity and safety of the active pharmaceutical ingredient (API).

Molecular Structure

Chemical Name: 1-[(2β,3α,5α,16β,17β)-3-(acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)pyrrolidinium bromide

Molecular Formula: C₃₂H₅₃BrN₂O₄

Molecular Weight: 609.68 g/mol [1]

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound based on its chemical structure and by analogy to the parent compound, Rocuronium Bromide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon environments within the molecule, confirming the presence of the steroidal backbone, the acetyl group at the 3-position, the hydroxyl group at the 17-position, the morpholine ring, and the N-allyl pyrrolidinium moiety.[2]

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Steroidal Methyl (C18 & C19) | 0.8 - 1.2 | s |

| Acetyl Methyl (CH₃CO) | ~2.1 | s |

| Morpholinyl Protons | 2.4 - 2.8 & 3.6 - 3.8 | m |

| N-Allyl (CH₂=CH-CH₂ -) | ~4.0 | m |

| N-Allyl (-CH =CH₂) | ~5.8 | m |

| N-Allyl (CH₂=CH ₂) | ~5.4 | m |

| H-3 (CHOAc) | ~4.7 | m |

| H-17 (CHOH) | ~3.5 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Steroidal Backbone | 10 - 70 |

| Acetyl Carbonyl (C=O) | ~170 |

| Acetyl Methyl (CH₃) | ~21 |

| Morpholinyl Carbons | 50 - 70 |

| N-Allyl Carbons | 120 - 135 & ~65 |

| Pyrrolidinium Carbons | 20 - 60 |

| C-3 (CHOAc) | ~75 |

| C-17 (CHOH) | ~80 |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, confirming the elemental composition.[2] The fragmentation pattern observed in MS/MS experiments provides further structural information.

Table 3: Mass Spectrometry Data

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI+) |

| Molecular Ion (M⁺) [C₃₂H₅₃N₂O₄]⁺ | m/z 529.4 |

| Exact Mass of Molecular Ion | 529.4005 |

| Common Fragments | Loss of the N-allyl group, cleavage of the morpholine ring, loss of the acetyl group, and water loss from the steroid core. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.[2]

Table 4: Predicted Infrared (IR) Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3200 - 3600 | Broad |

| C-H (alkane) | 2850 - 3000 | Stretch |

| C=O (ester) | ~1735 | Stretch |

| C-O (ester & ether) | 1000 - 1300 | Stretch |

| C-N (amine) | 1000 - 1250 | Stretch |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD)).

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

MS Acquisition:

-

Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Acquire data in positive ion mode.

-

Set the mass range to scan for the expected molecular ion and its fragments.

-

-

MS/MS Acquisition:

-

Select the molecular ion (m/z 529.4) as the precursor ion.

-

Apply collision-induced dissociation (CID) to generate fragment ions.

-

-

Data Analysis: Analyze the mass spectra to determine the exact mass of the parent ion and to identify the fragmentation pattern.

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum.

-

Place the sample on the ATR crystal or in the KBr pellet holder.

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

-

-

Data Analysis: Analyze the resulting spectrum to identify the characteristic absorption bands of the functional groups.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a pharmaceutical impurity like this compound.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

This technical guide provides a foundational understanding of the spectroscopic data for this compound. The presented NMR, MS, and IR data, along with the generalized experimental protocols, offer a robust framework for the identification and characterization of this important pharmaceutical impurity. Adherence to rigorous analytical practices is essential for ensuring the quality, safety, and efficacy of Rocuronium Bromide formulations.

References

3-Acetyl-17-deacetyl Rocuronium Bromide: A Review of Available Data and Potential Pharmacological Activity

For the attention of: Researchers, scientists, and drug development professionals.

This technical whitepaper provides a comprehensive overview of the current knowledge regarding 3-Acetyl-17-deacetyl Rocuronium Bromide, a known impurity and derivative of the widely used neuromuscular blocking agent, Rocuronium Bromide. While detailed pharmacological data for this specific compound is not publicly available, this document synthesizes information on its chemical identity and the established pharmacology of its parent compound to infer its potential activity.

Introduction

This compound is a steroidal compound structurally related to Rocuronium Bromide.[1][2] It is identified as "Rocuronium bromide impurity D" in the European Pharmacopoeia.[1] Rocuronium Bromide itself is a non-depolarizing neuromuscular blocking agent that acts as a competitive antagonist at the nicotinic acetylcholine receptors (nAChRs) on the motor end-plate, leading to muscle relaxation.[3][] The pharmacological profile of impurities and derivatives is of significant interest in drug development for understanding the complete safety and efficacy profile of a pharmaceutical product.

Chemical Identity

A summary of the key chemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₂H₅₃BrN₂O₄ | [5] |

| Molecular Weight | 609.7 g/mol | [5] |

| CAS Number | 942983-82-6 | [1] |

| Synonyms | Rocuronium bromide impurity D [EP], 1-((2beta,3alpha,5alpha,16beta,17beta)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl)-1-(2-propen-1-yl)pyrrolidinium | [1] |

Potential Pharmacological Activity

3.1. Predicted Mechanism of Action

Given its structural similarity to Rocuronium, this compound is anticipated to act as a competitive antagonist at the nicotinic acetylcholine receptor at the neuromuscular junction. The general signaling pathway for neuromuscular blockade by agents like rocuronium is depicted in Figure 1.

3.2. Structure-Activity Relationship and Potency Considerations

The neuromuscular blocking potency of aminosteroidal compounds is influenced by their chemical structure. Generally, bis-quaternary ammonium steroids are more potent than their mono-quaternary counterparts. While this compound retains the quaternary ammonium group essential for activity, modifications at the 3 and 17 positions of the steroid nucleus can affect potency.

The parent compound, rocuronium, has an acetyl group at the 17-position and a hydroxyl group at the 3-position. In this compound, this is reversed. The deacetylation at the 17-position is known to occur in the metabolism of rocuronium, forming 17-desacetyl-rocuronium, which has significantly lower neuromuscular blocking activity. This suggests that the acetyl group at the 17-position is important for potent receptor binding. Conversely, the acetylation at the 3-position might alter the molecule's interaction with the receptor, though the precise impact on potency is unknown without experimental data.

Quantitative Data

There is currently no publicly available quantitative data on the pharmacological activity of this compound. This includes, but is not limited to:

-

Receptor binding affinities (e.g., Ki, Kd) for nicotinic acetylcholine receptors.

-

In vitro potency measures (e.g., IC₅₀, EC₅₀) from functional assays.

-

In vivo potency measures (e.g., ED₅₀, ED₉₅) for neuromuscular blockade.

Experimental Protocols

Detailed experimental protocols for the pharmacological evaluation of this compound are not available in the scientific literature. However, standard methodologies for assessing the activity of neuromuscular blocking agents would likely be employed. A generalized workflow for such an investigation is presented in Figure 2.

5.1. Representative Experimental Methodologies for Neuromuscular Blocking Agents

-

Receptor Binding Assays: Competitive binding assays using radiolabeled ligands (e.g., [³H]-epibatidine or [¹²⁵I]-α-bungarotoxin) and membrane preparations from tissues rich in nicotinic acetylcholine receptors (e.g., Torpedo electric organ) or cell lines expressing specific receptor subtypes would be used to determine the binding affinity of the compound.

-

Isolated Tissue Preparations: The rat phrenic nerve-hemidiaphragm preparation is a classic model to assess neuromuscular blockade. The nerve is stimulated electrically, and the resulting muscle contraction is measured. The test compound is added to the organ bath, and the concentration-dependent inhibition of muscle twitch is recorded to determine its potency.

-

In Vivo Neuromuscular Blockade Models: In anesthetized animals (e.g., rats, cats), the sciatic nerve can be stimulated, and the contraction of the tibialis anterior muscle measured. The compound is administered intravenously, and the dose-dependent depression of the twitch response is used to calculate in vivo potency metrics such as ED₅₀ and ED₉₅.

Conclusion

This compound is a chemically defined derivative of Rocuronium Bromide. Based on its structural similarity to known non-depolarizing neuromuscular blocking agents, it is predicted to act as a competitive antagonist at the nicotinic acetylcholine receptor. However, there is a significant lack of published data regarding its specific pharmacological activity. Further research, following established in vitro and in vivo experimental protocols, is required to elucidate its potency, selectivity, and overall pharmacological profile. Such studies would be crucial for a complete understanding of the safety and efficacy of rocuronium-containing pharmaceutical products.

References

In-Silico Toxicity Prediction of Rocuronium Bromide Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in-silico methodologies for predicting the toxicity of impurities associated with rocuronium bromide, a widely used neuromuscular blocking agent. In the pharmaceutical industry, ensuring the safety of drug products is paramount, and this includes a thorough evaluation of potential impurities. In-silico toxicology offers a rapid, cost-effective, and ethically considerate approach to assess the toxicological risks of these impurities, particularly in early stages of drug development. This guide details the identification of common rocuronium bromide impurities, outlines the principles of in-silico toxicity prediction with a focus on mutagenicity, cardiotoxicity, and hepatotoxicity, and provides a framework for interpreting and reporting the results in a regulatory context.

Introduction to Rocuronium Bromide and its Impurities

Rocuronium bromide is a non-depolarizing neuromuscular blocking agent with a rapid onset and intermediate duration of action.[1] It is an aminosteroidal compound that acts by competitively binding to nicotinic cholinergic receptors at the motor end-plate.[] The synthesis and degradation of rocuronium bromide can lead to the formation of various process-related and degradation impurities. The presence of these impurities, even at trace levels, necessitates a thorough toxicological risk assessment to ensure patient safety.

Forced degradation studies have shown that rocuronium bromide is susceptible to hydrolysis and oxidation.[3] A key hydrolytic degradation product is Impurity C (17-desacetyl rocuronium bromide) .[4] Under oxidative stress, the morpholine ring of rocuronium can undergo opening to form an N-ethanoyl-formamide derivative .[3] Other identified impurities include:

-

Impurity A (Desallyl Rocuronium) [5]

-

Impurity D (3-Acetyl-17-desacetyl Rocuronium Bromide) [6]

-

Impurity E (2-Pyrrolidinyl Desmorpholinyl Rocuronium Bromide) [7]

-

Impurity F [8]

-

Impurity G (Desacetyl Desallyl Rocuronium) [9]

-

Impurity H (1,2-Dehydro-3-oxo Rocuronium Bromide) [10]

A comprehensive list of these impurities, along with their chemical identifiers, is provided in the data tables below.

In-Silico Toxicity Prediction: Methodologies and Workflows

In-silico toxicology utilizes computational models to predict the potential adverse effects of chemicals based on their structure. For pharmaceutical impurities, the primary focus is often on mutagenicity, as outlined in the ICH M7 guideline.[11] However, other toxicological endpoints such as cardiotoxicity and hepatotoxicity are also of significant concern.

Mutagenicity and Genotoxicity Assessment

The ICH M7 (R1) guideline recommends a two-pronged (Q)SAR (Quantitative Structure-Activity Relationship) approach for the assessment of mutagenic impurities.[11] This involves the use of two complementary methodologies: one expert rule-based and one statistical-based.

-

Expert Rule-Based Systems (e.g., Derek Nexus): These systems contain a knowledge base of structural alerts, which are molecular substructures known to be associated with toxicity.[11] The software identifies these alerts in the query molecule and provides a qualitative prediction of the likelihood of toxicity.

-

Statistical-Based Systems (e.g., Sarah Nexus): These models are built on large datasets of experimental results and use statistical algorithms to predict the probability of a compound being mutagenic.[12] They provide a quantitative measure of confidence in the prediction.

The combination of these two approaches provides a more robust assessment than either method alone.

Cardiotoxicity and Hepatotoxicity Assessment

While not as formally codified as mutagenicity assessment, in-silico models are increasingly being used to predict organ-specific toxicities. These models often rely on QSAR and machine learning algorithms trained on large datasets of compounds with known cardiotoxic or hepatotoxic effects. For aminosteroidal compounds like rocuronium and its impurities, specific structural motifs may be associated with an increased risk of these toxicities.

Data Presentation: Rocuronium Bromide and its Impurities

The following tables summarize the available information on rocuronium bromide and its identified impurities. Due to the limited availability of public quantitative toxicity data for the specific impurities, a read-across approach using data from structurally similar compounds may be necessary for a comprehensive risk assessment.

Table 1: Identification of Rocuronium Bromide and Its Impurities

| Compound Name | Impurity Designation | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Rocuronium Bromide | - | 119302-91-9 | C₃₂H₅₃BrN₂O₄ | 609.68 |

| Desallyl Rocuronium | Impurity A | 119302-24-8 | C₂₉H₄₈N₂O₄ | 488.70 |

| 17-Desacetyl Rocuronium Bromide | Impurity C | 119302-86-2 | C₃₀H₅₁BrN₂O₃ | 567.64 |

| 3-Acetyl-17-desacetyl Rocuronium Bromide | Impurity D | 1190105-63-5 | C₃₂H₅₃BrN₂O₄ | 609.68 |

| 2-Pyrrolidinyl Desmorpholinyl Rocuronium Bromide | Impurity E | 1190105-65-7 | C₃₂H₅₃BrN₂O₃ | 593.68 |

| Rocuronium Bromide Impurity F | Impurity F | 1190105-66-8 | C₃₄H₅₅BrN₂O₄ | 635.72 |

| Desacetyl Desallyl Rocuronium | Impurity G | 119302-20-4 | C₂₇H₄₆N₂O₃ | 446.67 |

| 1,2-Dehydro-3-oxo Rocuronium Bromide | Impurity H | 1190105-67-9 | C₃₂H₄₉BrN₂O₄ | 605.65 |

| Oxidative Degradation Product | - | Not Available | C₃₁H₅₁N₂O₅⁺ | 531.3792 (m/z) |

Table 2: Available Toxicological Data for Rocuronium Bromide

| Toxicological Endpoint | Species | Route of Administration | Value | Reference |

| LD50 | Rat | Oral | 200 - 2,000 mg/kg | |

| LD50 | Rat | Intravenous | 0.3 mg/kg | [13] |

| LD50 | Dog | Intravenous | 135 mg/kg | [13] |

| NOAEL (Developmental Toxicity) | Rat | Intravenous | 0.05 mg/kg body weight | [13] |

| Genotoxicity (in vitro) | - | - | Negative in Ames, Chromosomal Aberration, and Mammalian Cell Gene Mutation assays | [14] |

| Genotoxicity (in vivo) | Rat | - | Negative in Micronucleus test | [13] |

Experimental Protocols for In-Silico Toxicity Prediction

General Workflow for ICH M7 Mutagenicity Assessment

The following workflow outlines the key steps for an ICH M7 compliant in-silico mutagenicity assessment.

Caption: ICH M7 workflow for mutagenicity prediction.

Protocol:

-

Obtain Chemical Structures: The chemical structure of each impurity is obtained in a machine-readable format (e.g., SMILES or MOL file).

-

Expert Rule-Based Prediction (Derek Nexus):

-

Import the impurity structure into the Derek Nexus software.

-

Run the mutagenicity prediction endpoint.

-

The software will identify any structural alerts and provide a qualitative prediction (e.g., "plausible," "probable," "equivocal," "improbable," or "inactive").

-

-

Statistical-Based Prediction (Sarah Nexus):

-

Import the impurity structure into the Sarah Nexus software.

-

Run the Ames mutagenicity prediction.

-

The software will provide a probabilistic prediction of mutagenicity, often with a confidence level.

-

-

Expert Review: A qualified toxicologist reviews the outputs from both systems. This review considers the strength of the alerts, the applicability domain of the models, the concordance between the two predictions, and any available experimental data for structurally similar compounds.

-

ICH M7 Classification: Based on the expert review, the impurity is assigned to one of the five ICH M7 classes, which determines the necessary control strategies.[15]

Protocol for Cardiotoxicity and Hepatotoxicity Prediction

A standardized workflow for predicting organ-specific toxicities is less defined than for mutagenicity. However, a general approach can be followed:

-

Select Appropriate Models: Choose in-silico models that are relevant for the chemical class (aminosteroids) and the endpoints of interest (cardiotoxicity, hepatotoxicity). These may include QSAR models, machine learning algorithms, or physiologically based pharmacokinetic (PBPK) models.

-

Data Input: Input the chemical structures of the impurities into the selected models.

-

Prediction and Analysis: Run the predictions and analyze the output. This may include a predicted toxicity score, identification of potential mechanisms of toxicity, or predicted effects on specific biological pathways.

-

Expert Interpretation: A toxicologist with expertise in the specific organ toxicity should interpret the results in the context of the known pharmacology and toxicology of rocuronium and other aminosteroids.

Potential Toxicological Signaling Pathways

The toxicity of rocuronium bromide and its impurities may be mediated through various cellular signaling pathways. Understanding these pathways can provide mechanistic insights into their potential adverse effects.

Mutagenicity and the p53 Signaling Pathway

The p53 tumor suppressor protein plays a critical role in responding to DNA damage.[16] Genotoxic agents can activate the p53 pathway, leading to cell cycle arrest, DNA repair, or apoptosis. In-silico models can predict whether a compound is likely to activate this pathway.

Caption: Role of p53 pathway in mutagenicity.

Hepatotoxicity and the TGF-β Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is implicated in various liver pathologies, including drug-induced liver injury and fibrosis.[17] Certain chemicals can dysregulate this pathway, leading to hepatocyte apoptosis and the activation of hepatic stellate cells, which contribute to fibrosis.

References

- 1. Rocuronium Bromide | C32H53BrN2O4 | CID 441351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. db.cbg-meb.nl [db.cbg-meb.nl]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. veeprho.com [veeprho.com]

- 7. veeprho.com [veeprho.com]

- 8. Rocuronium Bromide EP Impurity F Bromide | 1190105-66-8 | IR178405 [biosynth.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. veeprho.com [veeprho.com]

- 11. In Silico Mutagenicity Assessment | Lhasa Limited [lhasalimited.org]

- 12. Everything You Need To Know About Sarah Nexus | Lhasa Limited [lhasalimited.org]

- 13. merck.com [merck.com]

- 14. merck.com [merck.com]

- 15. Mutagenicity assessment of drug impurities according to the ICH M7 (R1) guideline and the role of expert review – ToxMinds [toxminds.com]

- 16. Recent Synthetic Approaches towards Small Molecule Reactivators of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. labshake.com [labshake.com]

The Formation of 3-Acetyl-17-deacetyl Rocuronium Bromide: A Technical Guide to a Key Impurity in Rocuronium Bromide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the formation mechanism of 3-Acetyl-17-deacetyl Rocuronium Bromide, a critical process-related impurity encountered during the synthesis of the neuromuscular blocking agent, Rocuronium Bromide. Understanding the genesis of this impurity is paramount for the development of robust and well-controlled manufacturing processes that ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document provides a detailed overview of the synthetic pathways, the mechanistic intricacies leading to impurity formation, and the analytical methodologies required for its monitoring and control.

Introduction to Rocuronium Bromide and its Synthesis

Rocuronium Bromide is a widely used, rapid-onset, intermediate-duration, non-depolarizing neuromuscular blocking agent. Its synthesis is a multi-step process, with a critical stage involving the selective acetylation of the 17β-hydroxyl group of the steroidal intermediate, 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstane-3α,17β-diol. The desired product of this step is the mono-acetylated compound at the 17-position, which is a direct precursor to Rocuronium Bromide.

However, the presence of a second hydroxyl group at the 3α-position presents a significant challenge in achieving perfect selectivity. This lack of complete selectivity is the primary origin of the this compound impurity.

The Core of the Issue: The Acetylation Step

The pivotal reaction in the formation of Rocuronium Bromide and its acetylated impurities is the esterification of the diol precursor. The intended reaction is the selective acetylation of the sterically less hindered 17β-hydroxyl group. However, the 3α-hydroxyl group can also undergo acetylation, leading to the formation of undesired byproducts.

Competing Reactions and the Formation Pathway

The acetylation of 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstane-3α,17β-diol can proceed via three primary pathways:

-

Pathway 1 (Desired): Selective acetylation at the 17β-hydroxyl group to yield the desired intermediate, 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstane-3α-ol, 17β-acetate.

-

Pathway 2 (Impurity Formation): Acetylation at the 3α-hydroxyl group, resulting in the formation of 3-acetyl-17-deacetyl-2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstane-17β-ol, the direct precursor to the this compound impurity.

-

Pathway 3 (Di-acetylation): Acetylation at both the 3α- and 17β-hydroxyl groups to form the di-acetylated compound, 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstane-3α,17β-diol diacetate.

The subsequent quaternization of the pyrrolidine nitrogen with allyl bromide on the products of Pathway 1 and Pathway 2 leads to the formation of Rocuronium Bromide and this compound, respectively.

Factors Influencing the Formation of this compound

The yield of the 3-acetyl impurity is highly dependent on the reaction conditions of the acetylation step. Key parameters that influence the selectivity of the reaction include:

-

Acetylating Agent: The choice of acetylating agent (e.g., acetyl chloride, acetic anhydride) and its stoichiometry are critical. An excess of a highly reactive acetylating agent can lead to a higher degree of di-acetylation.

-

Solvent: The polarity and nature of the solvent can influence the reactivity of the hydroxyl groups.

-

Temperature: Higher reaction temperatures generally lead to decreased selectivity and an increase in the formation of byproducts.

-

Base: The type of base used (if any) to scavenge the acid byproduct can affect the reaction rate and selectivity.

-

Reaction Time: Prolonged reaction times can increase the extent of over-acetylation.

Some synthetic strategies intentionally over-acetylate the diol to the di-acetate and then employ a selective de-acetylation at the 17-position. However, incomplete or non-selective de-acetylation in this approach can also be a source of the 3-Acetyl-17-deacetyl impurity.

Quantitative Data on Impurity Formation

While specific, publicly available quantitative data directly comparing the yields of this compound under varied conditions is limited, the following table summarizes the expected trends based on synthetic principles and information from patent literature.

| Reaction Parameter | Condition | Expected Impact on 3-Acetyl Impurity Formation | Rationale |

| Acetylating Agent | High Reactivity (e.g., Acetyl Chloride) | Increased potential | Less selective, favors reaction with both hydroxyl groups. |

| Lower Reactivity (e.g., Acetic Anhydride) | Potentially lower | More selective, but may require harsher conditions. | |

| Stoichiometry | High Molar Excess of Acetylating Agent | Increased | Drives the reaction towards di-acetylation. |

| Near Equimolar | Decreased | Favors mono-acetylation, but may be incomplete. | |

| Temperature | High | Increased | Reduces kinetic selectivity between the two hydroxyl groups. |

| Low | Decreased | Favors the thermodynamically more stable product. | |

| Reaction Time | Long | Increased | Allows for the slower reaction at the 3-position to proceed. |

| Short | Decreased | May result in incomplete conversion of the starting material. |

Experimental Protocols

General Protocol for the Acetylation of 2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstane-3α,17β-diol

The following is a representative, general protocol for the acetylation step, derived from common practices in steroid chemistry. This protocol is for illustrative purposes and should be optimized for specific laboratory conditions.

Materials:

-

2β-(4-morpholinyl)-16β-(1-pyrrolidinyl)-5α-androstane-3α,17β-diol

-

Acetylating agent (e.g., Acetyl chloride or Acetic anhydride)

-

Anhydrous solvent (e.g., Dichloromethane, Pyridine)

-

Base (e.g., Pyridine, Triethylamine) - if required

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Dissolve the diol intermediate in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to the desired temperature (e.g., 0 °C).

-

Slowly add the acetylating agent (and base, if applicable) to the stirred solution.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, quench the reaction by the slow addition of the quenching solution.

-

Separate the organic layer, wash with brine, and dry over the drying agent.

-

Remove the solvent under reduced pressure to obtain the crude product mixture.

-

Purify the crude product by a suitable method, such as column chromatography, to isolate the desired 17-acetate.

Analytical Method for the Determination of this compound

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of Rocuronium Bromide and its related impurities.

Typical HPLC Parameters:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is often employed.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for these compounds which lack a strong chromophore.

-

Column Temperature: Maintaining a constant column temperature (e.g., 30-40 °C) is crucial for reproducible results.

The development of a specific HPLC method should focus on achieving adequate resolution between Rocuronium Bromide, the 3-Acetyl-17-deacetyl impurity, the di-acetylated impurity, and the starting diol.

Conclusion

The formation of this compound is an inherent challenge in the synthesis of Rocuronium Bromide, arising from the non-selective acetylation of the diol intermediate. A thorough understanding of the reaction mechanism and the influence of various process parameters is essential for minimizing the formation of this and other related impurities. The implementation of carefully controlled reaction conditions and the use of robust analytical methods for in-process monitoring are key to ensuring the production of high-purity Rocuronium Bromide. This guide provides a foundational understanding for researchers and developers to devise strategies for the effective control of this compound and to ultimately enhance the quality and safety of this important medication.

Stability Profile and Degradation Pathways of 3-Acetyl-17-deacetyl Rocuronium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-17-deacetyl Rocuronium Bromide, identified as Rocuronium EP Impurity D, is a significant degradation product of the neuromuscular blocking agent, Rocuronium Bromide. An understanding of its stability profile and the pathways through which it forms is critical for the development of stable Rocuronium Bromide formulations and for ensuring patient safety. This technical guide provides a comprehensive overview of the available scientific information regarding the stability of this specific impurity, its formation pathways, and the analytical methodologies used for its assessment.

While extensive research has been conducted on the forced degradation of Rocuronium Bromide, leading to the identification of this compound, there is limited publicly available data on the intrinsic stability and degradation pathways of this impurity itself once formed. This guide, therefore, focuses on its formation as a primary degradation product and the conditions influencing its presence in Rocuronium Bromide preparations.

Formation and Stability Profile

This compound is primarily formed through the hydrolysis of the 17-position ester group of Rocuronium Bromide. Forced degradation studies on Rocuronium Bromide have demonstrated its formation under various stress conditions.

Summary of Forced Degradation Studies on Rocuronium Bromide Leading to the Formation of this compound

| Stress Condition | Observations and Formation of this compound | References |

| Acidic Hydrolysis | Rocuronium Bromide is highly susceptible to acidic conditions. The primary degradation pathway involves the hydrolysis of the ester bond at the 17-position, leading to the formation of this compound (Impurity D) and further degradation to the di-deacetylated product. | [1][2] |

| Basic Hydrolysis | Under basic conditions, Rocuronium Bromide also undergoes degradation, with hydrolysis of the ester linkage being a key reaction. The formation of this compound is observed, although the overall degradation profile may differ from acidic conditions. | [1][2] |

| Oxidative Degradation | Exposure to oxidative stress (e.g., hydrogen peroxide) leads to the degradation of Rocuronium Bromide. While the primary oxidative degradation products may involve modifications to the morpholino group, the potential for concurrent hydrolysis leading to this compound exists. | [3] |

| Thermal Degradation | Elevated temperatures can induce the degradation of Rocuronium Bromide. Hydrolysis of the ester bond is a likely degradation pathway under thermal stress, resulting in the formation of this compound. | [1] |

| Photodegradation | Photostability studies indicate that Rocuronium Bromide is susceptible to degradation upon exposure to light. While specific photodegradation pathways are complex, hydrolysis leading to impurities such as this compound can be anticipated. | [1] |

Degradation Pathways

The principal pathway for the formation of this compound is the hydrolysis of the ester group at the 17-position of the steroid nucleus of Rocuronium Bromide.

Experimental Protocols

The analysis of this compound is typically performed in the context of stability-indicating methods for Rocuronium Bromide. High-Performance Liquid Chromatography (HPLC) is the most common technique employed.

Stability-Indicating HPLC Method for Rocuronium Bromide and Its Impurities

This protocol is a representative example based on published methodologies.[1][2]

1. Objective: To separate and quantify Rocuronium Bromide and its related substances, including this compound (Impurity D), in bulk drug and pharmaceutical formulations.

2. Materials and Reagents:

-

Rocuronium Bromide Reference Standard

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Ammonium acetate (or other suitable buffer salts)

-

Formic acid (or other suitable pH adjusting agent)

3. Chromatographic Conditions:

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile). The exact gradient program should be optimized to achieve adequate separation. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 20 µL |

4. Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution of Rocuronium Bromide and this compound of known concentration in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Sample Solution: Dissolve the Rocuronium Bromide drug substance or formulation in the diluent to achieve a target concentration.

5. System Suitability: Inject a system suitability solution containing Rocuronium Bromide and its key impurities. The system is deemed suitable if the resolution between critical pairs (e.g., Rocuronium Bromide and this compound) is greater than 1.5 and the tailing factor for the main peak is less than 2.0.

6. Analysis: Inject the standard and sample solutions into the chromatograph and record the chromatograms. Identify the peaks based on the retention times of the reference standards. Calculate the amount of this compound in the sample by comparing the peak area with that of the corresponding standard.

Conclusion

This compound is a critical impurity and a primary degradation product of Rocuronium Bromide, formed predominantly through hydrolysis of the 17-ester linkage. Its formation is accelerated under acidic, basic, and high-temperature conditions. While a detailed stability profile and the degradation pathways of this impurity itself are not well-documented in publicly available literature, its control is essential for the quality and safety of Rocuronium Bromide products. The use of validated stability-indicating analytical methods, such as the HPLC protocol outlined in this guide, is paramount for monitoring and controlling the levels of this compound in both bulk drug substance and finished pharmaceutical products. Further research into the intrinsic stability of this impurity would be beneficial for a more complete understanding of the degradation profile of Rocuronium Bromide.

References

- 1. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method. | Semantic Scholar [semanticscholar.org]

- 2. Application of ICH Guidelines for Studying the Degradation Behavior of Rocuronium Bromide Coupled with Stability-Indicating RP-LC Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural characterization of a degradation product of rocuronium using nanoelectrospray-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility Characteristics of 3-Acetyl-17-deacetyl Rocuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known solubility characteristics of 3-Acetyl-17-deacetyl Rocuronium Bromide, a recognized impurity (EP Impurity D) of the neuromuscular blocking agent, Rocuronium Bromide.[1][2][][4] Due to its status as an impurity, publicly available quantitative solubility data is scarce. This document consolidates the available qualitative solubility information and presents a standardized experimental protocol for determining the solubility of pharmaceutical compounds, based on pharmacopoeial guidelines. This guide is intended to assist researchers and professionals in the fields of pharmaceutical development, quality control, and analytical chemistry in understanding and determining the solubility profile of this specific compound.

Introduction to this compound

This compound is a steroidal compound that is structurally related to the widely used neuromuscular blocking agent, Rocuronium Bromide. It is identified as Impurity D in the European Pharmacopoeia (EP).[1][2][][4] As an impurity, its presence, and characteristics, including solubility, are of significant interest for the quality control and formulation of Rocuronium Bromide drug products. Understanding the solubility of this impurity is crucial for developing effective purification methods, as well as for assessing its potential behavior in parenteral formulations.

Solubility Data

Currently, there is a lack of precise quantitative solubility data for this compound in the public domain. However, qualitative descriptions of its solubility in various organic solvents have been reported. For comparative purposes, the solubility of the parent compound, Rocuronium Bromide, is also included.

Table 1: Qualitative Solubility of this compound and Rocuronium Bromide

| Compound | Solvent | Solubility Description |

| This compound | Chloroform | Slightly Soluble[5] |

| Methanol | Slightly Soluble[5] | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Dichloromethane | Soluble | |

| Rocuronium Bromide | Water | Freely Soluble[6] |

| Anhydrous Ethanol | Freely Soluble | |

| Chloroform | Soluble |

Experimental Protocol for Solubility Determination

The following is a generalized, yet detailed, experimental protocol for determining the solubility of a pharmaceutical substance like this compound. This protocol is based on established pharmacopoeial methods, such as those described in the United States Pharmacopeia (USP) and other international pharmacopoeias.[7][8][9]

Principle

The equilibrium solubility is determined by establishing a saturated solution of the compound at a specified temperature. This is achieved by adding an excess of the solid compound to a solvent and allowing the system to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

This compound reference standard

-

Selected solvents of appropriate purity (e.g., Water, Ethanol, Methanol, Chloroform, DMSO)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

Procedure

-

Sample Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a series of vials.

-

Solvent Addition: Add a precise volume of each selected solvent to the respective vials.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to a standard temperature, typically 25 °C ± 0.5 °C. Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The duration of agitation should be sufficient to ensure that the concentration of the solute in the solution does not change over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the undissolved solid to settle. Subsequently, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the supernatant. Immediately filter the aliquot through a syringe filter to remove any remaining microparticles. Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.

Visualizations

The following diagrams illustrate the logical workflow for the experimental determination of solubility as described in the protocol above.

Caption: Experimental Workflow for Solubility Determination.

Caption: Factors Influencing Equilibrium Solubility.

Conclusion

While quantitative solubility data for this compound remains to be fully characterized in publicly accessible literature, this guide provides the currently available qualitative information and a robust, standardized protocol for its experimental determination. The provided methodologies and workflows, rooted in pharmacopoeial standards, offer a solid foundation for researchers and drug development professionals to accurately assess the solubility of this and other related pharmaceutical compounds. A thorough understanding of the solubility of impurities like this compound is paramount for ensuring the quality, safety, and efficacy of the final drug product.

References

- 1. veeprho.com [veeprho.com]

- 2. glppharmastandards.com [glppharmastandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound | 1190105-63-5 [chemicalbook.com]

- 6. CN101653412B - Stable rocuronium bromide composition for injection - Google Patents [patents.google.com]

- 7. pharmacopoeia.ru [pharmacopoeia.ru]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. Solubility Measurements | USP-NF [uspnf.com]

An In-depth Technical Guide to the Stereochemistry of 3-Acetyl-17-deacetyl Rocuronium Bromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereochemistry of 3-Acetyl-17-deacetyl Rocuronium Bromide, a known impurity of the neuromuscular blocking agent, Rocuronium Bromide. This document outlines the structural features, analytical methodologies for identification and characterization, and relevant experimental protocols. While detailed quantitative spectroscopic data for this specific impurity is not widely available in the public domain, this guide presents the established stereochemical configuration and provides key analytical parameters. For comparative purposes, detailed spectroscopic data for the parent compound, Rocuronium Bromide, is provided, along with an analysis of the expected spectral differences.

Introduction

Rocuronium Bromide is a widely used, rapid-onset, non-depolarizing neuromuscular blocking agent with an aminosteroidal structure. As with any pharmaceutical compound, the control of impurities is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This compound, also known as Rocuronium EP Impurity D, is a process-related impurity and a potential degradation product of Rocuronium Bromide.[1][2] Its structure is closely related to the active pharmaceutical ingredient (API), differing only in the positions of the acetyl and hydroxyl groups on the steroid nucleus. A thorough understanding of its stereochemistry is paramount for the development of robust analytical methods for its detection and control.

Stereochemistry of this compound

The stereochemical configuration of this compound is well-defined and is inherent to the steroidal backbone derived from its synthetic precursors. The systematic IUPAC name for this impurity is 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(prop-2-en-1-yl)pyrrolidinium bromide.[3]

The core structure is a 5α-androstane steroid skeleton, which dictates the stereochemistry at multiple chiral centers. The key stereochemical features are:

-

A/B Ring Fusion: trans

-

B/C Ring Fusion: trans

-

C/D Ring Fusion: trans

The substituents on the steroid rings also have defined stereochemistry:

-

C-2: The morpholinyl group is in the β-position.

-

C-3: The acetyl group is in the α-position.

-

C-5: The hydrogen is in the α-position.

-

C-16: The pyrrolidinium group is in the β-position.

-

C-17: The hydroxyl group is in the β-position.

This specific arrangement of chiral centers is crucial for its three-dimensional structure and its interaction with analytical systems, such as chromatographic stationary phases.

Physicochemical and Spectroscopic Data

While comprehensive, publicly available quantitative NMR and MS/MS data for this compound are limited, this section summarizes the known physicochemical properties and provides a qualitative description of its spectroscopic characteristics.

Physicochemical Properties

| Property | Value |

| Chemical Name | 1-[(2β,3α,5α,16β,17β)-3-(Acetyloxy)-17-hydroxy-2-(4-morpholinyl)androstan-16-yl]-1-(prop-2-en-1-yl)pyrrolidinium bromide |

| Synonyms | Rocuronium Bromide Impurity D, Rocuronium EP Impurity D |

| CAS Number | 1190105-63-5 |

| Molecular Formula | C₃₂H₅₃BrN₂O₄ |

| Molecular Weight | 609.68 g/mol |

Spectroscopic Characterization (Qualitative)

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Characteristic signals for the steroidal protons, the morpholine and pyrrolidinium rings, the allyl group, and the acetyl group are expected.[4] The chemical shifts and coupling constants of the protons at C-3 and C-17 would be significantly different from those in Rocuronium Bromide due to the change in functional groups at these positions.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition.[4] Tandem mass spectrometry (MS/MS) provides fragmentation patterns that help in identifying the different structural motifs within the molecule. The fragmentation pathways would be influenced by the positions of the acetyl and hydroxyl groups.[4]

Comparative Spectroscopic Data: Rocuronium Bromide

To provide a reference for researchers, the following tables summarize the reported ¹H and ¹³C NMR data for the parent compound, Rocuronium Bromide.

¹H NMR Data of Rocuronium Bromide

Note: This data is representative and may vary slightly based on the solvent and instrument used.

| Chemical Shift (ppm) | Multiplicity | Assignment (Representative) |

| 0.85 | s | C18-H₃ |

| 0.95 | s | C19-H₃ |

| 2.05 | s | OAc-H₃ (at C17) |

| 2.40-2.80 | m | Morpholine protons |

| 3.40-3.80 | m | Morpholine protons, C3-H |

| 3.90-4.20 | m | Allyl CH₂ |

| 4.60 | d | C17-H |

| 5.20-5.40 | m | Allyl =CH₂ |

| 5.80-6.00 | m | Allyl -CH= |

¹³C NMR Data of Rocuronium Bromide

Note: This data is representative and may vary slightly based on the solvent and instrument used.

| Chemical Shift (ppm) | Assignment (Representative) |

| 12.5 | C18 |

| 14.0 | C19 |

| 21.0 | OAc-CH₃ (at C17) |

| 23.0 - 60.0 | Steroid backbone CH, CH₂ |

| 67.0 | Morpholine CH₂ |

| 70.0 | C3 |

| 75.0 | C17 |

| 120.0 | Allyl =CH₂ |

| 132.0 | Allyl -CH= |

| 170.0 | OAc C=O (at C17) |

Expected Spectral Differences for this compound

-

¹H NMR:

-

The proton at C-3 would shift downfield due to the deshielding effect of the acetyl group.

-

The proton at C-17 would shift upfield as it is now attached to a carbon bearing a hydroxyl group instead of an acetate.

-

A new singlet for the acetyl protons at C-3 would appear, likely around 2.0-2.2 ppm.

-

The signal for the C-17 hydroxyl proton would be observed, its chemical shift being dependent on the solvent and concentration.

-

-

¹³C NMR:

-

The chemical shift of C-3 would move downfield due to the presence of the electron-withdrawing acetyl group.

-

The chemical shift of C-17 would move upfield.

-

A new carbonyl signal for the C-3 acetate would be present around 170 ppm.

-

Experimental Protocols

The following are detailed methodologies for the analysis of Rocuronium Bromide and its impurities, including this compound.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling

This method is suitable for the separation and quantification of Rocuronium Bromide and its related substances.

-

Chromatographic System:

-

Column: Hypersil 100 Silica, 5 µm, 250 mm x 4.6 mm (or equivalent)[5]

-

Mobile Phase: A solution of tetramethylammonium hydroxide (4.53 g/L) adjusted to pH 7.4 with 85% phosphoric acid, mixed with acetonitrile in a 1:9 ratio.[5]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection: Amperometric detection at +0.9 V using a glassy carbon electrode versus an Ag/AgCl reference electrode.[5]

-

Injection Volume: 20 µL

-

-

Sample Preparation:

-

Dissolve the sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL).

-

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution.

-

Record the chromatogram for a sufficient time to allow for the elution of all impurities (typically around 10-15 minutes).

-

Identify the peaks based on their retention times relative to a reference standard of this compound.

-

Visualizations

Stereochemical Structure

Caption: 2D structure of this compound.

Analytical Workflow for Impurity Identification

Caption: Workflow for the identification of impurities in Rocuronium Bromide.

Conclusion

References

Methodological & Application

Application Note: HPLC Method for the Detection of 3-Acetyl-17-deacetyl Rocuronium Bromide

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of 3-Acetyl-17-deacetyl Rocuronium Bromide, a known impurity and degradation product of Rocuronium Bromide.[1][2] The described method is crucial for quality control and stability studies in the development and manufacturing of Rocuronium Bromide formulations. This document provides comprehensive experimental protocols, data presentation formats, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical procedure.

Introduction

Rocuronium Bromide is a non-depolarizing neuromuscular blocking agent used in clinical practice.[] The purity of the final drug product is critical for its safety and efficacy. This compound is a significant related substance that needs to be monitored and controlled.[1] This compound is characterized by the presence of an acetyl group at the 3-position and the hydrolysis of the acetyl group at the 17-position of the rocuronium molecule.[1]

This application note consolidates information from various sources to provide a reliable HPLC method for the analysis of this specific impurity. Both Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods have been reported for the separation of rocuronium and its impurities.[4][5][6][7] The protocol detailed below is a representative RP-HPLC method.

Experimental Protocols

2.1. Materials and Reagents

-

Reference Standards: Rocuronium Bromide and this compound (Rocuronium Bromide Impurity D).

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade or purified).

-

Buffers and Reagents: Diammonium hydrogen phosphate, Sodium Perchlorate, Ammonium chloride, Ammonia, Acetic acid, Sodium hydroxide.

-

Sample Diluent: A suitable mixture of mobile phase components or as specified in the protocol.

2.2. Instrumentation

A standard HPLC system equipped with:

-

Quaternary or Binary Pump

-

Autosampler

-

Column Thermostat

-

UV or Diode Array Detector (DAD)

2.3. Chromatographic Conditions

The following table summarizes a set of typical chromatographic conditions for the analysis of Rocuronium Bromide and its impurities.

| Parameter | Condition 1: Reversed-Phase | Condition 2: HILIC |

| Column | Agilent H12 C18 (or equivalent) | Purospher STAR Si (150 x 4.6 mm, 5 µm) |